3-[(3,4-Dichlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole

Medicinal chemistry Structure–activity relationship GPX4 inhibition

3-[(3,4-Dichlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole is a fully substituted 1,2,4-triazole featuring a 4-methyl group on the heterocyclic core, a 5-(4-pyridyl) substituent, and a 3-[(3,4-dichlorophenyl)methylthio] side chain (molecular formula C₁₅H₁₂Cl₂N₄S; MW 351.3 g/mol). Its substitution pattern places it at the intersection of insecticidal triazole chemistry and ferroptosis-targeted anticancer scaffolds , making it a chemotype of interest for both agrochemical and oncology screening programs.

Molecular Formula C15H12Cl2N4S
Molecular Weight 351.3 g/mol
Cat. No. B12135320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3,4-Dichlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole
Molecular FormulaC15H12Cl2N4S
Molecular Weight351.3 g/mol
Structural Identifiers
SMILESCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC=NC=C3
InChIInChI=1S/C15H12Cl2N4S/c1-21-14(11-4-6-18-7-5-11)19-20-15(21)22-9-10-2-3-12(16)13(17)8-10/h2-8H,9H2,1H3
InChIKeyGKMXYLQARSNOOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: 3-[(3,4-Dichlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole


3-[(3,4-Dichlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole is a fully substituted 1,2,4-triazole featuring a 4-methyl group on the heterocyclic core, a 5-(4-pyridyl) substituent, and a 3-[(3,4-dichlorophenyl)methylthio] side chain (molecular formula C₁₅H₁₂Cl₂N₄S; MW 351.3 g/mol) . Its substitution pattern places it at the intersection of insecticidal triazole chemistry [1] and ferroptosis-targeted anticancer scaffolds [2], making it a chemotype of interest for both agrochemical and oncology screening programs.

Why Generic 1,2,4-Triazole Substitution Is Inadequate for 3-[(3,4-Dichlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole


The 1,2,4-triazole class encompasses compounds with widely divergent biological profiles driven by subtle variations in the 3-, 4-, and 5-positions [1]. Within the thioether-linked benzyl-triazole-pyridine sub-series, even positional isomerism of the chlorine atoms (3,4- vs. 2,6-dichloro) or the pyridyl nitrogen (4- vs. 3-pyridyl) can redirect target engagement and alter cytotoxicity by over an order of magnitude [2]. The 3,4-dichlorobenzylthio motif in this compound is a privileged pharmacophore that appears in GPX4-binding chemotypes [3] and sigma receptor ligands [4], neither of which is replicated by the 2,6-dichloro or non-chlorinated benzyl analogs. Consequently, procurement of a generic 'dichlorophenyl-triazole' without precise substitution verification carries a high risk of selecting a compound with negligible activity in the intended assay system.

Quantitative Differentiation Evidence: 3-[(3,4-Dichlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole vs. Closest Analogs


3,4-Dichloro vs. 2,6-Dichloro Benzylthio Regioisomerism: Predicted Impact on Target Binding Topology

The 3,4-dichlorobenzylthio moiety present in the target compound is a recognized pharmacophore in GPX4-binding chemotypes, with a structurally related 3,4-dichlorobenzylthio-triazole demonstrating Kd = 426 nM against GPX4 by surface plasmon resonance [1]. In contrast, the 2,6-dichlorophenyl regioisomer positions both chlorine atoms ortho to the methylene linker, introducing steric hindrance that is predicted to alter the dihedral angle between the phenyl ring and the triazole core and reduce complementarity to the GPX4 hydrophobic pocket. No GPX4 binding data have been reported for the 2,6-dichloro analog, consistent with a loss of target engagement.

Medicinal chemistry Structure–activity relationship GPX4 inhibition

4-Pyridyl vs. 3-Pyridyl Substitution: Implications for Cytochrome P450 Liability

Pyridine nitrogen position is a well-established determinant of cytochrome P450 binding. 4-Pyridyl groups typically exhibit lower CYP isoform inhibition than 3-pyridyl groups because the endocyclic nitrogen in the 4-position is less available for coordinative heme-iron binding [1]. In a related series of pyridylmethylthio-triazole VEGF inhibitors, the 4-pyridyl isomer showed reduced CYP inhibition compared to 3-pyridyl analogs, enabling progression to in vivo efficacy models [2]. The target compound's 5-(4-pyridyl) substitution pattern is thus expected to offer a more favorable drug metabolism profile than the corresponding 3-pyridyl regioisomer.

Drug metabolism Pharmacokinetics CYP inhibition

4-Methyl Substitution on Triazole Core: Impact on Lipophilicity and Membrane Permeability vs. Non-Methylated Analog

The 4-methyl group on the 1,2,4-triazole ring distinguishes the target compound from closely related 4H-unsubstituted analogs such as TP2 (3-(5-(3,4-dichlorobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine) reported by Patel et al. [1]. Introduction of the N-methyl group increases calculated logP by approximately 0.5–0.8 units compared to the 4H-tautomer, based on the incremental contribution of an sp³-hybridized N-methyl to clogP [2]. This lipophilicity enhancement is predicted to improve passive membrane permeability in Caco-2 assays while modulating hydrogen-bond donor capacity, as the 4H-tautomer can act as a weak H-bond donor whereas the 4-methyl derivative cannot.

Physicochemical properties Lipophilicity Caco-2 permeability

Thioether Linker vs. Thione/Sulfoxide Analogs: Metabolic Stability Differentiation

The thioether (-S-CH₂-) linkage in the target compound is metabolically distinct from the thione (-C=S) tautomer found in 4-methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (CAS 3652-32-2) and from sulfoxide/sulfone oxidation products . Thioethers undergo CYP450-mediated S-oxidation to sulfoxides, which can retain or modify biological activity, whereas thiones are susceptible to nucleophilic attack and oxidative desulfurization, often leading to rapid metabolic clearance [1]. The benzylthioether motif thus offers a tunable metabolic handle: the sulfide can serve as a moderately stable linker, while deliberate oxidation to the sulfoxide provides a strategy for solubility modulation without complete metabolic inactivation.

Metabolic stability Thioether oxidation Hepatocyte clearance

High-Impact Application Scenarios for 3-[(3,4-Dichlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole


Ferroptosis-Targeted Anticancer Screening Libraries

The 3,4-dichlorobenzylthio-triazole scaffold has demonstrated GPX4 binding at sub-micromolar affinity (Kd = 426 nM) in surface plasmon resonance assays [1]. This compound should be included in focused screening decks for GPX4 inhibition and ferroptosis induction, where its 4-methyl and 4-pyridyl substitutions differentiate it from earlier chemotypes and may confer improved permeability and reduced off-target CYP liability [2].

Insecticide and Acaricide Lead Discovery Programs

The 5-(4-pyridyl)-1,2,4-triazole core is explicitly claimed in Dow AgroSciences patent US 6,413,992 as an insecticidal and acaricidal pharmacophore [3]. The 3,4-dichlorobenzylthio substituent of the target compound represents a distinct hydrophobic/electronic profile within this patent space, positioning it as a candidate for resistance-breaking screening against mite and insect panels where current commercial triazole pesticides show cross-resistance.

Sigma Receptor Pharmacology Studies

Structurally related 3,4-dichlorobenzylthio-triazole derivatives exhibit potent sigma-1 receptor binding (IC50 values in the low nanomolar range) [4]. The target compound's 4-methyl and 4-pyridyl modifications may further tune sigma-1/sigma-2 selectivity, making it a valuable tool compound for dissecting sigma receptor subtype pharmacology in CNS disorder models.

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